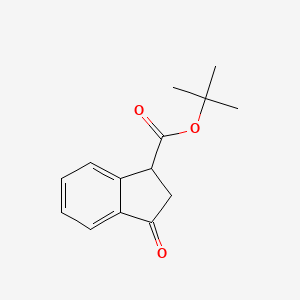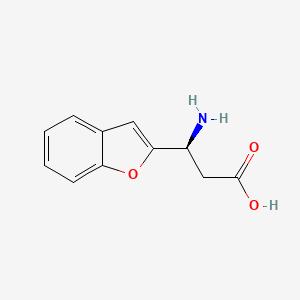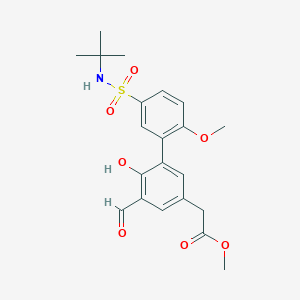
Methyl 2-(5'-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2'-methoxybiphenyl-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate is a complex organic compound with a unique structure that includes a biphenyl core, a tert-butylsulfamoyl group, and various functional groups such as formyl, hydroxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the biphenyl core, introduction of the tert-butylsulfamoyl group, and subsequent functionalization with formyl, hydroxy, and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the formyl group may yield an alcohol.
Scientific Research Applications
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with functional groups such as tert-butylsulfamoyl, formyl, hydroxy, and methoxy groups. Examples include:
- Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-6-hydroxy-2’-methoxybiphenyl-3-yl)acetate .
- (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid .
Uniqueness
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C21H25NO7S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 2-[3-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]-5-formyl-4-hydroxyphenyl]acetate |
InChI |
InChI=1S/C21H25NO7S/c1-21(2,3)22-30(26,27)15-6-7-18(28-4)16(11-15)17-9-13(10-19(24)29-5)8-14(12-23)20(17)25/h6-9,11-12,22,25H,10H2,1-5H3 |
InChI Key |
SBSZTWUAGPUATG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C2=CC(=CC(=C2O)C=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


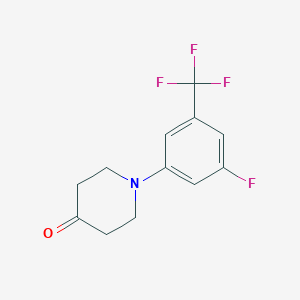
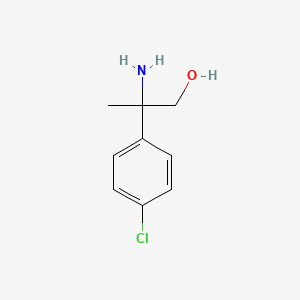

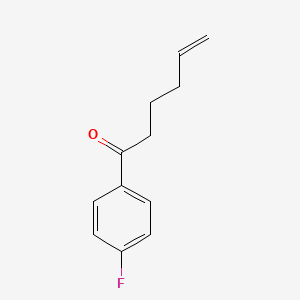
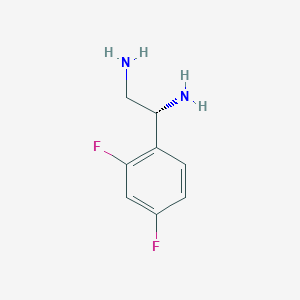
![Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13048431.png)
![Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate](/img/structure/B13048443.png)
![1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13048446.png)
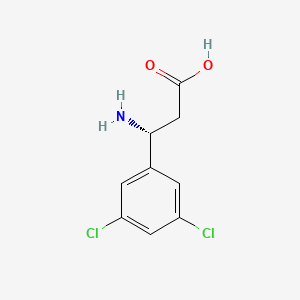
![(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B13048456.png)


